molecular formula C14H11BrO3 B1663760 2-[(2-bromophenyl)methoxy]benzoic Acid

2-[(2-bromophenyl)methoxy]benzoic Acid

Cat. No.: B1663760
M. Wt: 307.14 g/mol
InChI Key: IYPKPTAZUPMKGH-UHFFFAOYSA-N
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Description

ML-097, also known as CID-2160985, is a chemical compound that functions as a pan activator of Ras-related GTPases. These GTPases include Rac1, cell division cycle 42, Ras, and Rab7. The Ras superfamily of GTPases plays a crucial role in regulating various cellular processes, such as membrane trafficking and cell proliferation .

Mechanism of Action

Target of Action

It is classified as a bronsted acid , which means it can donate a proton (H+) to an acceptor or a base. This property might play a role in its interaction with biological targets.

Mode of Action

As a Bronsted acid , it can participate in acid-base reactions, donating a proton to a base. This could potentially lead to changes in the target molecule’s structure and function.

Biochemical Pathways

As a bronsted acid , it could potentially be involved in various biochemical reactions where proton transfer is required.

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density are provided . These properties can influence its pharmacokinetic behavior, including its solubility, absorption, distribution, and elimination from the body.

Result of Action

As a Bronsted acid , it could potentially influence the pH of its environment, which could have various effects on molecular and cellular processes.

Action Environment

Its storage conditions are mentioned to be sealed in dry, room temperature , suggesting that moisture and temperature could potentially affect its stability.

It’s important to note that this compound can serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-097 involves the reaction of 2-bromophenylmethanol with 2-hydroxybenzoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of ML-097 .

Industrial Production Methods

Industrial production of ML-097 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

ML-097 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML-097 may yield oxidized derivatives, while reduction can produce reduced analogs .

Scientific Research Applications

ML-097 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe compound to study the activation of Ras-related GTPases.

    Biology: Employed in cellular studies to investigate the role of GTPases in cell signaling and proliferation.

    Medicine: Potential therapeutic applications in targeting diseases associated with aberrant GTPase activity.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML-097 is unique due to its broad activation profile across multiple Ras-related GTPases. This broad-spectrum activity makes it a valuable tool in studying the role of GTPases in various cellular processes and diseases .

Properties

IUPAC Name

2-[(2-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKPTAZUPMKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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